Maléate de thiéthylpérazine

Vue d'ensemble

Description

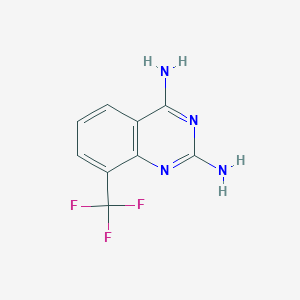

Le maléate de thiéthylpérazine est un composé appartenant à la classe des phénothiazines, principalement utilisé comme antiémétique. Il est particulièrement efficace pour traiter les nausées et les vomissements associés à l'anesthésie, aux agents chimiothérapeutiques anticancéreux légèrement émétiques, à la radiothérapie et aux toxines . Ce composé est un antagoniste de la dopamine et n'empêche pas les vertiges ou le mal des transports .

Applications De Recherche Scientifique

Mécanisme D'action

Target of Action

Thiethylperazine malate, also known as Thiethylperazine dimalate, is an antagonist of several receptors. Its primary targets include dopamine receptors (DRD1, DRD2, DRD4), serotonin receptors (5-HT2A, 5-HT2C), muscarinic acetylcholine receptors (mAChRs 1-5), alpha-1 adrenergic receptor, and histamine H1 receptor . These receptors play crucial roles in various physiological processes, including mood regulation, nausea, and vomiting control.

Mode of Action

Thiethylperazine malate exerts its therapeutic effects by blocking its target receptors. It has a greater activity at serotonin 5-HT2 receptors than at dopamine type-2 receptors . This antagonism at dopamine and serotonin type 2 receptors is responsible for its antipsychotic effect .

Biochemical Pathways

The biochemical pathways affected by Thiethylperazine malate are primarily those involving dopamine and serotonin. By blocking dopamine and serotonin receptors, Thiethylperazine malate can alter the signaling pathways of these neurotransmitters, leading to changes in physiological responses . .

Pharmacokinetics

Thiethylperazine malate is highly lipophilic, allowing it to bind with membranes and serum proteins (over 85%). It accumulates in organs with high blood flow and can penetrate the placenta . The compound is mainly metabolized in the liver, with only 3% being eliminated unchanged . The half-life of Thiethylperazine malate is approximately 12 hours .

Result of Action

The molecular and cellular effects of Thiethylperazine malate’s action are primarily related to its antagonism of dopamine and serotonin receptors. This can lead to a reduction in nausea and vomiting, which is why Thiethylperazine malate is often used as an antiemetic . Additionally, Thiethylperazine malate can activate the transport protein ABCC1, which clears beta-amyloid from the brains of mice .

Analyse Biochimique

Biochemical Properties

Thiethylperazine malate is an antagonist of dopamine receptors (DRD1, DRD2, DRD4) as well as of 5-HT 2A, 5-HT 2C receptors, mAChRs (1 through 5), α 1 adrenergic receptor and H 1 receptor . It interacts with these receptors and inhibits their function, which leads to its antiemetic effects .

Cellular Effects

Thiethylperazine malate influences cell function by antagonizing various receptors. It can affect cell signaling pathways related to these receptors, potentially influencing gene expression and cellular metabolism

Molecular Mechanism

The molecular mechanism of Thiethylperazine malate involves its antagonistic action on various receptors. It binds to these receptors and inhibits their function . This can lead to changes in gene expression and cellular processes .

Dosage Effects in Animal Models

The effects of Thiethylperazine malate can vary with different dosages in animal models

Metabolic Pathways

Thiethylperazine malate is mainly metabolized in the liver, and only 3% is eliminated unchanged

Transport and Distribution

Thiethylperazine malate is highly lipophilic and binds with membranes and serum proteins (over 85%) . It accumulates in organs with high blood flow and penetrates the placenta

Méthodes De Préparation

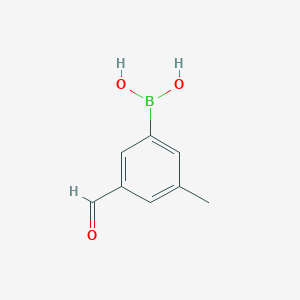

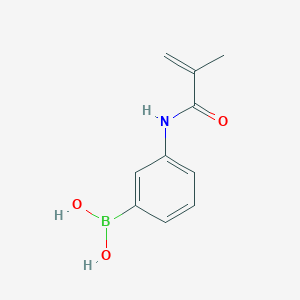

Voies de synthèse et conditions de réaction : La synthèse du maléate de thiéthylpérazine implique plusieurs étapes. La réaction de Goldberg entre la 3-(éthylsulfanyl)aniline et l'acide 2-chlorobenzoïque forme une diarylamine. Le groupe carboxyle dans le résidu d'acide anthranilique est ensuite éliminé thermolytiquement. Après traitement avec du soufre et de l'iode, la phénothiazine est principalement formée. L'alkylation avec la 1-(γ-chloropropyl)-4-méthylpipérazine en présence de sodamide permet d'obtenir la thiéthylpérazine .

Méthodes de production industrielle : La production industrielle du this compound implique des voies de synthèse similaires, mais à plus grande échelle. Le processus comprend un contrôle précis des conditions de réaction telles que la température, la pression et le pH pour garantir un rendement élevé et la pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions : Le maléate de thiéthylpérazine subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier la chaîne latérale contenant du soufre.

Réduction : Le cycle de la phénothiazine peut être réduit dans des conditions spécifiques.

Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau des atomes d'azote du cycle pipérazine.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium peuvent être utilisés.

Substitution : Les nucléophiles comme les amines et les thiols sont couramment utilisés dans les réactions de substitution.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des sulfoxydes ou des sulfones, tandis que la réduction peut conduire à des dérivés de la phénothiazine partiellement ou totalement réduits .

4. Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier la réactivité des phénothiazines.

Médecine : Il est principalement utilisé comme antiémétique en milieu clinique.

Industrie : Le this compound est utilisé dans l'industrie pharmaceutique pour la production de médicaments antiémétiques.

5. Mécanisme d'action

Le this compound exerce ses effets en antagonisant les récepteurs de la dopamine (types 1, 2 et 4), les récepteurs de la sérotonine (types 2A et 2C), les récepteurs muscariniques (types 1 à 5), les récepteurs adrénergiques α-1 et les récepteurs H1 de l'histamine . Cet antagonisme large des récepteurs contribue à réduire les nausées et les vomissements en bloquant l'action de ces neurotransmetteurs dans le cerveau .

Composés similaires :

Chlorpromazine : Un autre dérivé de la phénothiazine utilisé comme antipsychotique et antiémétique.

Prochlorpérazine : Similaire à la thiéthylpérazine, elle est utilisée pour contrôler les nausées et les vomissements sévères.

Prométhazine : Utilisée pour ses propriétés antihistaminiques et antiémétiques.

Comparaison : Le this compound est unique en son genre par sa capacité à activer la protéine de transport ABCC1, qui élimine le bêta-amyloïde du cerveau, une caractéristique non partagée par la chlorpromazine, la prochlorpérazine ou la prométhazine . De plus, la thiéthylpérazine a une affinité plus élevée pour les récepteurs de la sérotonine que pour les récepteurs de la dopamine, ce qui peut contribuer à son profil pharmacologique distinct .

Comparaison Avec Des Composés Similaires

Chlorpromazine: Another phenothiazine derivative used as an antipsychotic and antiemetic.

Prochlorperazine: Similar to thiethylperazine, it is used to control severe nausea and vomiting.

Promethazine: Used for its antihistamine and antiemetic properties.

Comparison: Thiethylperazine malate is unique in its ability to activate the transport protein ABCC1, which clears beta-amyloid from the brain, a feature not shared by chlorpromazine, prochlorperazine, or promethazine . Additionally, thiethylperazine has a higher affinity for serotonin receptors compared to dopamine receptors, which may contribute to its distinct pharmacological profile .

Propriétés

IUPAC Name |

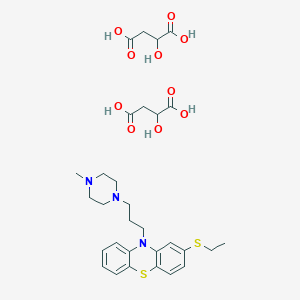

2-ethylsulfanyl-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine;2-hydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3S2.2C4H6O5/c1-3-26-18-9-10-22-20(17-18)25(19-7-4-5-8-21(19)27-22)12-6-11-24-15-13-23(2)14-16-24;2*5-2(4(8)9)1-3(6)7/h4-5,7-10,17H,3,6,11-16H2,1-2H3;2*2,5H,1H2,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTHHLZDYRHLACN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C.C(C(C(=O)O)O)C(=O)O.C(C(C(=O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H41N3O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1420-55-9 (Parent) | |

| Record name | Thiethylperazine malate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052239631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1045586 | |

| Record name | Thiethylperazine malate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

667.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52239-63-1 | |

| Record name | Thiethylperazine malate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052239631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiethylperazine malate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THIETHYLPERAZINE MALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HP46XK89XB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary focus of the research paper "Thiethylperazine: a clinical investigation of a new anti-emetic drug"?

A1: The research paper focuses on investigating the clinical efficacy and safety of thiethylperazine as a new anti-emetic drug []. This likely involves evaluating its effectiveness in preventing or reducing nausea and vomiting in a clinical setting.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.